2-(2,4-dichlorobenzamido)-N-methylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2,4-dichlorobenzamido)-N-methylthiophene-3-carboxamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are used in a wide range of applications from pharmaceuticals to plastics .
Chemical Reactions Analysis
Benzamides can undergo a variety of chemical reactions, including hydrolysis, reduction, and various substitution reactions . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties of benzamides include being solid at room temperature and having relatively high melting points .Scientific Research Applications
Homogeneous Catalytic Aminocarbonylation
Amino acid methyl esters were employed as amine nucleophiles in palladium-catalyzed aminocarbonylation of iodobenzene and iodoalkenes, leading to the isolation of 2-oxo-carboxamide type derivatives through double CO insertion using iodobenzene at elevated carbon monoxide pressure. This process showcases the compound's application in the synthesis of carboxamides with expected structure in excellent yields, highlighting its potential in homogeneous catalysis and organic synthesis Müller et al., 2005.
Synthesis of Novel Aziridine Esters
The efficiency of methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate as an alkylating agent for various five-membered aromatic heterocycles was explored. The resulting aziridines, particularly those derived from heterocycles with an α-carbonyl substituent, react to produce pyrroloimidazoles, demonstrating the compound's utility in synthesizing aziridine esters and exploring novel chemical reactions Alves et al., 2000.
Antitumor Activity of Imidazotetrazines
Research into the synthesis and chemistry of 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones revealed their curative activity against L-1210 and P388 leukemia. This study underscores the potential of structurally related compounds in developing novel antitumor agents, hinting at the broader applicability of 2-(2,4-dichlorobenzamido)-N-methylthiophene-3-carboxamide derivatives in medicinal chemistry Stevens et al., 1984.
Antibacterial and Antifungal Properties
Thiourea derivatives, including those related to this compound, have been synthesized and characterized, showing significant antibacterial and antifungal properties. This research demonstrates the compound's potential as a starting point for developing new antimicrobial agents with specific activity against resistant strains, especially Pseudomonas aeruginosa and Staphylococcus aureus Limban et al., 2011.
Polyamides and Polyimides Synthesis
The synthesis and characterization of aromatic polyamides and polythioamides with pendent chlorobenzylidine rings were explored, highlighting the application in creating materials with high adsorption capacities for heavy metal ions. This research points towards the environmental applications of such compounds, particularly in water treatment and pollution mitigation efforts Ravikumar et al., 2011.
Mechanism of Action
Target of Action
The primary targets of 2-(2,4-dichlorobenzamido)-N-methylthiophene-3-carboxamide are the Peroxisome proliferator-activated receptor gamma (PPARγ) , Nuclear receptor coactivator 2 , and Retinoic acid receptor RXR-alpha . These receptors play crucial roles in regulating gene expression, cellular differentiation, development, and metabolism.
Biochemical Pathways
Given the targets, it is likely that the compound influences pathways related to gene expression and cellular metabolism .
Result of Action
Given its targets, it is likely that the compound influences gene expression and cellular metabolism, potentially leading to changes in cell function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets .
Properties
IUPAC Name |
2-[(2,4-dichlorobenzoyl)amino]-N-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2S/c1-16-11(18)9-4-5-20-13(9)17-12(19)8-3-2-7(14)6-10(8)15/h2-6H,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GORNWIVWLTZQBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.